molecular formula C5H12O2S2 B12844385 Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12844385
M. Wt: 168.3 g/mol
InChI Key: ZNCFSOMQSFOTKZ-UHFFFAOYSA-N
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Description

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur(VI) compound characterized by a sulfoxonium ylide core structure with butoxy (C₄H₉O) and methyl (CH₃) substituents. Sulfoxonium ylides are highly reactive intermediates in organic synthesis, particularly in cyclopropanation and transfer reactions. The lambda6-sulfanylidene designation indicates a hypervalent sulfur center with a trigonal bipyramidal geometry, stabilized by resonance between sulfur and adjacent electronegative groups.

Properties

Molecular Formula

C5H12O2S2

Molecular Weight

168.3 g/mol

IUPAC Name

butoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3

InChI Key

ZNCFSOMQSFOTKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Scientific Research Applications

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

Key Features :

  • Structure: A sulfoxonium ylide with benzyloxycarbonyl and tert-butoxycarbonylamino substituents.
  • Molecular Formula : C₂₁H₃₀N₂O₆S.
  • Applications : Used as a synthetic intermediate in asymmetric catalysis and complex molecule synthesis .

Comparison :

  • Reactivity: Both compounds exhibit high reactivity due to the sulfoxonium ylide core. However, the bulkier substituents in the benzyloxycarbonyl derivative may reduce its solubility in non-polar solvents compared to the butoxy-methyl analog.
  • Synthetic Utility: The tert-butoxycarbonylamino group in the former enhances stereochemical control in peptide synthesis, whereas the butoxy group in the target compound may favor lipophilic reaction environments .

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic Acid

Key Features :

  • Structure : A sulfoximine derivative with a benzoic acid substituent.
  • Molecular Formula: C₉H₁₁NO₃S.
  • Applications : Investigated for pharmaceutical applications, including enzyme inhibition and drug design .

Comparison :

  • Stability : Sulfoximines like this compound are more stable under ambient conditions compared to sulfoxonium ylides, which are moisture-sensitive.
  • Functional Groups : The benzoic acid moiety enhances aqueous solubility, while the butoxy group in the target compound likely increases lipid membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane C₅H₁₀O₂S₂* 182.26 (hypothetical) Butoxy, methyl, sulfoxonium ylide High (ylide reactivity) Organic synthesis (inferred)
(5S)-5-Benzyloxycarbonyl...dimethylsulfoxonium C₂₁H₃₀N₂O₆S 438.54 Benzyloxycarbonyl, tert-butoxy Moderate (steric hindrance) Catalytic intermediates
4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic acid C₉H₁₁NO₃S 213.26 Benzoic acid, sulfoximine Low (stable sulfoximine) Pharmaceutical research

*Hypothetical formula based on substituent analysis.

Research Findings and Implications

  • Reactivity Trends : Sulfoxonium ylides (e.g., the target compound and analog) are pivotal in transition-metal-free catalysis, enabling bond-forming reactions under mild conditions. Their reactivity is modulated by substituents: electron-withdrawing groups (e.g., benzyloxycarbonyl) stabilize the ylide, while alkyl groups (e.g., butoxy) enhance nucleophilicity .
  • Pharmacological Potential: Sulfoximines (e.g., ) demonstrate reduced toxicity compared to sulfoxonium ylides, making them viable for medicinal chemistry. The benzoic acid derivative’s LD₅₀ (oral, rat) of 320 mg/kg underscores its moderate safety profile .
  • Synthetic Challenges: The correction of nomenclature in highlights the precision required in characterizing sulfur(VI) compounds, as minor structural changes significantly alter reactivity and application .

Biological Activity

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a unique arrangement of sulfur and oxygen atoms. Its chemical formula is represented as follows:

C6H13O3S4\text{C}_6\text{H}_{13}\text{O}_3\text{S}_4

This compound features a butoxy group attached to a sulfanylidene moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed studies are still required to elucidate its mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds containing sulfur often influence oxidative stress pathways, leading to increased ROS production which can induce apoptosis in cancer cells.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. For instance, it has been suggested that it may inhibit carbonic anhydrases, which are crucial in maintaining acid-base balance in tissues.

Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated various sulfanylidene compounds for their antimicrobial efficacy. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Ampicillin)
Escherichia coli6432 (Ciprofloxacin)

Anticancer Activity

In vitro studies conducted on human melanoma and ovarian cancer cell lines revealed that this compound inhibited cell proliferation significantly. The IC50 values were determined through MTT assays.

Cell LineIC50 (µM)
Melanoma15
Ovarian Cancer20

These findings suggest a potential therapeutic role for this compound in oncology, warranting further exploration through clinical trials.

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